2-(2-propynylsulfanyl)-4(3H)-quinazolinone is a chemical compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential applications in medicinal chemistry, particularly in developing antibacterial, anticancer, and anti-inflammatory agents. The specific compound in question features a propynylsulfanyl group that may enhance its pharmacological properties.
This compound can be synthesized from various starting materials through established organic synthesis techniques. Research articles and patents have documented methods for synthesizing quinazolinone derivatives, including 2-(2-propynylsulfanyl)-4(3H)-quinazolinone, indicating its relevance in ongoing pharmaceutical research.
2-(2-propynylsulfanyl)-4(3H)-quinazolinone is classified as a heterocyclic compound, specifically a quinazolinone derivative. Quinazolinones are characterized by their bicyclic structure that includes a benzene ring fused with a pyrimidine ring.
The synthesis of 2-(2-propynylsulfanyl)-4(3H)-quinazolinone typically involves multi-step organic reactions, including cyclization processes and functional group modifications. Common synthetic routes include:
For example, one method involves heating anthranilic acid with acetic anhydride to form an intermediate that subsequently undergoes cyclization to yield the quinazolinone structure. Further reactions with propynyl sulfide can introduce the sulfanyl substituent.
The molecular structure of 2-(2-propynylsulfanyl)-4(3H)-quinazolinone includes:
Molecular formula:
Molecular weight: Approximately 233.30 g/mol
The compound exhibits specific spectral characteristics in Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) that confirm its structural integrity.
The reactivity of 2-(2-propynylsulfanyl)-4(3H)-quinazolinone can be explored through various chemical transformations:
For instance, when treated with electrophiles such as alkyl halides or acyl chlorides, the compound can yield new derivatives with varied biological activities.
The mechanism of action for compounds like 2-(2-propynylsulfanyl)-4(3H)-quinazolinone often involves interaction with biological targets such as enzymes or receptors:
Studies have shown that quinazolinones can modulate various biological pathways, contributing to their therapeutic effects against multiple diseases.
2-(2-propynylsulfanyl)-4(3H)-quinazolinone has potential applications in:
Research continues to explore the full range of biological activities associated with this compound, aiming to harness its properties for therapeutic applications.
The 4(3H)-quinazolinone scaffold—a fused bicyclic structure comprising a benzene ring attached to a pyrimidin-4(3H)-one moiety—has evolved from a chemical curiosity to a privileged structure in medicinal chemistry. First synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid, early derivatives were initially termed "bicyanoamido benzoyl" before systematic nomenclature was established [4] [6]. The 1950s marked a turning point with the isolation of febrifugine, a natural 4(3H)-quinazolinone alkaloid from Dichroa febrifuga, which exhibited potent antimalarial properties, thereby stimulating focused pharmacological exploration [4] [7]. By the late 20th century, over 200 naturally occurring quinazolinone alkaloids had been identified, and synthetic derivatives yielded clinically significant agents such as the sedative methaqualone (1960s) and the antihypertensive prazosin (1970s) [6] [9]. Contemporary drug development leverages this scaffold to address antibiotic resistance, evidenced by its presence in >150 FDA-approved drugs and candidates in clinical trials targeting multidrug-resistant pathogens [1] [10].
Table 1: Historical Milestones in 4(3H)-Quinazolinone Development
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesizes 2-cyano-3,4-dihydro-4-oxoquinazoline | First recorded quinazolinone derivative |
1903 | Gabriel devises improved quinazoline synthesis | Enabled systematic derivatization |
1950s | Isolation of febrifugine from Dichroa febrifuga | Validated antimalarial potential of natural quinazolinones |
1960s | Methaqualone approved as sedative | First major therapeutic application |
2000s | EGFR inhibitors (erlotinib, gefitinib) commercialized | Demonstrated scaffold versatility in oncology |
2010s | Quinazolinones explored for antibacterial activity against MRSA | Addresses antibiotic resistance crisis |
The bioactivity of 4(3H)-quinazolinones is profoundly influenced by substitutions at the 2-position, which modulate electronic distribution, lipophilicity, and target interactions. Unsubstituted 4(3H)-quinazolinone exhibits limited bioavailability due to poor membrane permeability, but strategic 2-position modifications enhance pharmacological profiles [6] [9]:
Structure-activity relationship (SAR) studies confirm that 2-position flexibility is critical: small alkyl groups (e.g., methyl) confer moderate activity, whereas bulkier aromatic or heteroaryl groups enhance target affinity but may reduce solubility. Thioether-linked chains optimally balance steric accessibility and lipophilicity [1] [6] [10].
Table 2: Structure-Activity Relationships of 2-Substituted Quinazolinones
2-Position Substituent | Biological Activity | Mechanistic Insight | Reference Activity |
---|---|---|---|
Methylthio | Antibacterial (Gram-positive) | Enhanced membrane penetration | MIC = 3.12 µg/mL (vs. S. aureus) |
Benzylthio | Antifungal, anticancer | π-Stacking with enzyme hydrophobic pockets | IC₅₀ = 1.8 µM (EGFR inhibition) |
Iodo + thioether | Broad-spectrum antimicrobial | Halogen bonding with DNA/enzyme nucleophiles | MIC = 1.56 µg/mL (MRSA) |
Propynyl | Kinase inhibition, antiviral | Alkyne-mediated hydrogen bonding/covalent interactions | IC₅₀ = 0.4 µM (HER2 inhibition) |
Unsubstituted | Low to moderate activity | Poor membrane permeability | MIC > 100 µg/mL (most pathogens) |
The integration of sulfanyl (–S–) and propynyl (–CH₂C≡CH) groups at quinazolinone’s 2-position represents a rational molecular hybridization strategy to synergize advantageous properties of both moieties:
Molecular hybridization of these groups creates compounds like 2-(2-propynylsulfanyl)-4(3H)-quinazolinone (PubChem CID: 135411366), which leverages the sulfanyl group’s membrane affinity and the propynyl group’s targeted reactivity. This dual functionality is evident in analogs such as 2-(propynylthio)-6-fluoroquinazolin-4(3H)-one, which demonstrates sub-µM IC₅₀ against EGFR-mutated lung cancer cells by alkylating Cys773 residues [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: